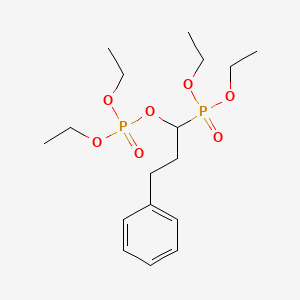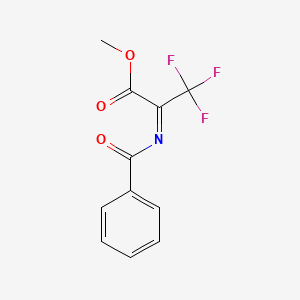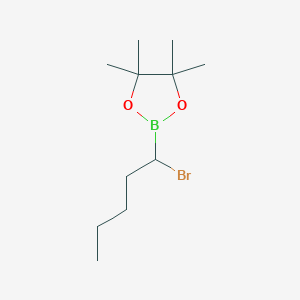
1,3,2-Dioxaborolane, 2-(1-bromopentyl)-4,4,5,5-tetramethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,2-Dioxaborolane, 2-(1-bromopentyl)-4,4,5,5-tetramethyl- is a boron-containing heterocyclic compound. It is characterized by a five-membered ring structure that includes two oxygen atoms and one boron atom. The compound is notable for its bromopentyl side chain and four methyl groups attached to the ring, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 2-(1-bromopentyl)-4,4,5,5-tetramethyl- typically involves the reaction of a boronic acid or boronate ester with a bromopentyl halide under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF), at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
1,3,2-Dioxaborolane, 2-(1-bromopentyl)-4,4,5,5-tetramethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopentyl side chain can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction Reactions: The compound can undergo reduction reactions to form borohydrides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO), at room temperature.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or sodium perborate are used, often in aqueous or alcoholic solvents.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed, usually in anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted dioxaborolanes with various functional groups.
Oxidation Reactions: Products include boronic acids and borate esters.
Reduction Reactions: Products include borohydrides and other reduced boron species.
科学的研究の応用
1,3,2-Dioxaborolane, 2-(1-bromopentyl)-4,4,5,5-tetramethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and catalysts.
作用機序
The mechanism of action of 1,3,2-Dioxaborolane, 2-(1-bromopentyl)-4,4,5,5-tetramethyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, often through the formation of covalent bonds with nucleophilic sites.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
- 1,3,2-Dioxaborolane, 2-(1-chloropentyl)-4,4,5,5-tetramethyl-
- 1,3,2-Dioxaborolane, 2-(1-iodopentyl)-4,4,5,5-tetramethyl-
- 1,3,2-Dioxaborolane, 2-(1-fluoropentyl)-4,4,5,5-tetramethyl-
Uniqueness
1,3,2-Dioxaborolane, 2-(1-bromopentyl)-4,4,5,5-tetramethyl- is unique due to its specific bromopentyl side chain, which imparts distinct reactivity and properties compared to its halogenated analogs. This uniqueness makes it valuable for specific applications in synthesis and research.
特性
CAS番号 |
130762-58-2 |
|---|---|
分子式 |
C11H22BBrO2 |
分子量 |
277.01 g/mol |
IUPAC名 |
2-(1-bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H22BBrO2/c1-6-7-8-9(13)12-14-10(2,3)11(4,5)15-12/h9H,6-8H2,1-5H3 |
InChIキー |
HBJVQAHBWLQBSV-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CCCC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


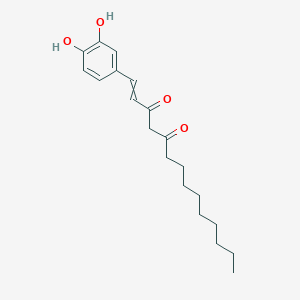
![4'-Ethyl-N,N-bis(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14278536.png)


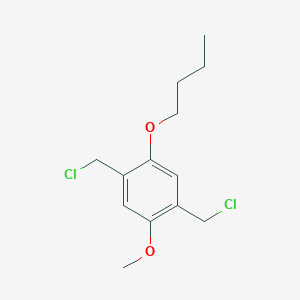
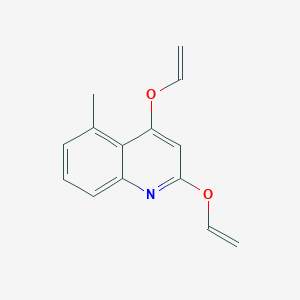
![5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile](/img/structure/B14278572.png)



